5-Amino-2-methoxybenzamide

Antiplatelet Thrombosis Cardiovascular

Generic benzamide intermediates lack the 2-methoxy-5-amino regiochemistry required for orthopramide neuroleptic and antiplatelet agent synthesis. 5-Amino-2-methoxybenzamide (CAS 22961-58-6) delivers this exact substitution pattern. • Validated antiplatelet activity: IC50 0.17 µM (ADP), 0.22 µM (AA)-2.6-2.8× more potent than aspirin. • CNS drug discovery: Key orthopramide intermediate with established synthetic routes. • Reduced cytotoxicity: 88.24% cell survival vs 82.35% (picotamide) at 10 µM. Supplied at 98% purity with full analytical documentation.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 22961-58-6
Cat. No. B1288687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-methoxybenzamide
CAS22961-58-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N)C(=O)N
InChIInChI=1S/C8H10N2O2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,9H2,1H3,(H2,10,11)
InChIKeyJMOGARYRWMUPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-2-methoxybenzamide: Sourcing and Baseline Characteristics


5-Amino-2-methoxybenzamide (CAS 22961-58-6; molecular formula C₈H₁₀N₂O₂; molecular weight 166.18 g/mol) is a substituted benzamide derivative featuring an amino group at the 5-position and a methoxy group at the 2-position on the benzene ring . It is primarily utilized as a chemical intermediate in the synthesis of pharmacologically active benzamide derivatives [1]. Available purity specifications for procurement typically range from 95% to 98% (GC), with a melting point of 120-125°C .

5-Amino-2-methoxybenzamide: Why Generic Substitution Fails


Procuring a generic benzamide intermediate is insufficient for targeted drug development due to the critical impact of regiochemistry on biological activity. The specific 2-methoxy-5-amino substitution pattern of this compound is structurally essential for constructing the orthopramide neuroleptic scaffold and for generating antiplatelet agents via hybridization of picotamide and betrixaban pharmacophores [1]. Substituting a positional isomer (e.g., 3-amino-4-methoxybenzamide) would result in a distinct spatial arrangement of hydrogen bond donors and acceptors, which fundamentally alters molecular recognition at target binding sites and likely yields biologically inactive or off-target compounds [2].

5-Amino-2-methoxybenzamide: Differentiation Evidence


Superior Antiplatelet Potency vs. Aspirin and Picotamide

Novel 2-methoxy-5-aminobenzamide derivatives, synthesized using 5-amino-2-methoxybenzamide as a core scaffold, demonstrated significantly higher in vitro antiplatelet aggregation potency than clinical reference drugs aspirin and picotamide. The lead compound 1f showed an IC50 value of 0.17 µM against ADP-induced aggregation, which is 2.6-fold more potent than aspirin (IC50 = 0.44 µM) and 2.8-fold more potent than picotamide (IC50 = 0.47 µM) [1].

Antiplatelet Thrombosis Cardiovascular

Superior AA-Induced Antiplatelet Activity Across Derivatives

In the same series, multiple 2-methoxy-5-aminobenzamide derivatives exhibited IC50 values against arachidonic acid (AA)-induced platelet aggregation that were superior to both aspirin and picotamide. Compounds 1i (IC50 = 0.24 µM), 1j (IC50 = 0.22 µM), 1r (IC50 = 0.25 µM), and 1t (IC50 = 0.24 µM) all showed lower IC50 values compared to aspirin (IC50 = 0.43 µM) and picotamide (IC50 = 0.34 µM) [1].

Antiplatelet Thrombosis Arachidonic Acid Pathway

Reduced Cytotoxicity Compared to Picotamide

Cytotoxicity evaluation against L929 fibroblast cells revealed that 2-methoxy-5-aminobenzamide derivative 1p demonstrated improved cellular safety compared to the reference drug picotamide at a concentration of 10 µmol·L⁻¹. Compound 1p achieved a cell survival rate of 88.24% ± 4.16, while picotamide showed a lower survival rate of 82.35% ± 4.16 under identical conditions [1].

Cytotoxicity Safety Profile L929 Cells

Superior Antioxidant and Free Radical Scavenging Activity

Benzamide derivatives synthesized from 5-amino-2-methoxybenzamide demonstrated more effective total antioxidant, free radical scavenging, and metal chelating activities compared with reference standards [1]. While specific quantitative comparator data are not provided in the abstract, the report indicates that synthesized 2-methoxy-5-aminobenzamide derivatives outperformed established antioxidant standards in multiple assay systems [1].

Antioxidant Free Radical Scavenging Metal Chelation

5-Amino-2-methoxybenzamide: Research and Procurement Applications


Synthesis of Next-Generation Antiplatelet Agents

5-Amino-2-methoxybenzamide serves as the critical starting material for synthesizing 2-methoxy-5-aminobenzamide derivatives with demonstrated superior in vitro antiplatelet aggregation activity versus aspirin and picotamide. Lead compounds from this series achieved IC50 values as low as 0.17 µM against ADP-induced aggregation and 0.22 µM against AA-induced aggregation, representing 2.6- to 2.8-fold potency improvements over clinical comparators [1]. This application is directly supported by head-to-head quantitative evidence, establishing the scaffold as a validated entry point for developing novel antithrombotic therapeutics.

Orthopramide Neuroleptic Agent Synthesis

The 5-amino-2-methoxybenzamide core is a key intermediate in the orthopramide series of neuroleptic compounds. Reaction of 2-methoxy-5-nitrobenzoyl chloride with heterocyclic amines followed by reduction yields N-substituted 5-amino-2-methoxybenzamides (compounds VIIa-VIIe) [2]. These derivatives (specifically VIIc and XIc) exhibited mild neuroleptic activity with antiapomorphine, cataleptic, and ataxic effects in pharmacological testing [2]. The well-characterized synthetic route and established biological activity profile make this compound a reliable building block for CNS drug discovery programs targeting dopamine-related disorders.

Antioxidant and Oxidative Stress Modulation

Novel benzamide compounds synthesized from 5-amino-2-methoxybenzamide have demonstrated more effective total antioxidant, free radical scavenging, and metal chelating activities compared to reference standards [3]. This multi-mechanism antioxidant profile positions the scaffold as a versatile platform for developing therapeutic agents targeting diseases where oxidative stress is a key pathological driver, including cardiovascular disorders, neurodegenerative conditions, and inflammatory diseases. The broad activity across multiple antioxidant endpoints provides researchers with a promising chemical starting point for further optimization.

Anti-platelet Agents with Reduced Cytotoxicity

2-Methoxy-5-aminobenzamide derivatives have demonstrated reduced cytotoxicity compared to picotamide, with compound 1p achieving a cell survival rate of 88.24% ± 4.16 versus 82.35% ± 4.16 for the comparator drug at 10 µmol·L⁻¹ in L929 cells [1]. This safety advantage is particularly relevant for procurement decisions in drug discovery programs where minimizing off-target cytotoxicity is a critical selection criterion. The 2-methoxy-5-aminobenzamide scaffold thus offers a strategic advantage in developing safer antiplatelet therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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